molecular formula C23H24N2O4S2 B2691341 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethylbenzene-1-sulfonamide CAS No. 946293-09-0

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethylbenzene-1-sulfonamide

Cat. No.: B2691341
CAS No.: 946293-09-0
M. Wt: 456.58
InChI Key: WJORZKWAZLZOBH-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethylbenzene-1-sulfonamide (CAS 946293-09-0) is a synthetic small molecule with a molecular formula of C23H24N2O4S2 and a molecular weight of 456.58 g/mol . This compound features a tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known for its prevalence in pharmacologically active compounds . The molecule is functionalized with two distinct sulfonamide moieties, a functional group that confers a wide range of biological activities and is a cornerstone of many therapeutic agents . Sulfonamides are known to exhibit diverse pharmacological effects, including antibacterial, anticancer, anti-carbonic anhydrase, and urease inhibition activities . Specifically, benzene-1,4-disulfonamide derivatives have been identified as a novel class of potent Oxidative Phosphorylation (OXPHOS) inhibitors, which are being investigated as a promising therapeutic strategy for select cancers dependent on aerobic metabolism, such as certain pancreatic cancers, lymphomas, and acute myeloid leukemia . These compounds act by potently inhibiting Complex I of the mitochondrial electron transport chain, leading to the depletion of cellular ATP and ultimately cell death in OXPHOS-dependent models . The presence of the 4-ethylbenzene sulfonamide group in this particular compound suggests potential for enhanced target binding and optimized physicochemical properties. This reagent is intended for research purposes only, specifically for use in chemical biology, drug discovery, and target validation studies, particularly in the field of cancer metabolism. It is supplied with a minimum purity of 95% and must not be used for diagnostic, therapeutic, or personal applications .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-2-18-10-14-21(15-11-18)30(26,27)24-20-13-12-19-7-6-16-25(23(19)17-20)31(28,29)22-8-4-3-5-9-22/h3-5,8-15,17,24H,2,6-7,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJORZKWAZLZOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Introduction of the Benzenesulfonyl Group: The tetrahydroquinoline intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.

    Attachment of the Ethylbenzene Sulfonamide Moiety: Finally, the intermediate is reacted with 4-ethylbenzenesulfonyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethylbenzene-1-sulfonamide serves as a valuable building block in organic synthesis. Its unique structure allows researchers to explore new synthetic pathways and develop more complex molecules.

Biology

The compound has been studied for its potential biological activities:

  • Antimicrobial Properties : Research indicates that sulfonamides inhibit bacterial growth by targeting enzymes involved in folic acid synthesis. The tetrahydroquinoline moiety enhances this activity by interacting with bacterial cell wall synthesis pathways.
Study ReferenceFindings
Demonstrated antimicrobial effects against various bacterial strains.
Identified as a potential inhibitor of bacterial enzymes.

Medicine

Due to its structural features, this compound is being investigated for potential pharmaceutical applications:

  • Anticancer Activities : Preliminary studies suggest that it may interact with cellular signaling pathways involved in cancer progression.
Study ReferenceFindings
In silico studies indicated potential as an anticancer agent.
Evaluated for cytotoxic effects on cancer cell lines.

Industrial Applications

The compound is also explored for its utility in material science and as a catalyst in various industrial processes:

Application TypeDescription
Material DevelopmentUsed in creating new polymeric materials due to its sulfonamide group.
CatalysisActs as a catalyst in organic reactions, improving reaction efficiency and selectivity.

Case Study 1: Antimicrobial Evaluation

A study published in evaluated the antimicrobial efficacy of this compound against several Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibitory effects at low concentrations.

Case Study 2: Anticancer Potential

Research conducted by employed computational modeling to predict the interaction of this compound with cancer-related proteins. The findings suggested a promising role in inhibiting tumor growth.

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, resulting in anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethylbenzene-1-sulfonamide is unique due to its specific structural features, such as the presence of both benzenesulfonyl and ethylbenzene sulfonamide groups attached to the tetrahydroquinoline ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula and molecular weight:

PropertyValue
Molecular Formula C₁₈H₁₈N₂O₃S
Molecular Weight 342.41 g/mol
CAS Number 946349-83-3

The structure includes a benzenesulfonyl group attached to a tetrahydroquinoline moiety, which is further linked to an ethylbenzene sulfonamide.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting specific enzymes involved in bacterial cell wall synthesis. The interaction with enzymes such as D-glutamic acid-adding enzyme (MurD) has been documented, suggesting a mechanism involving disruption of bacterial cell wall integrity .

Cardiovascular Effects

A notable study investigated the impact of various benzenesulfonamide derivatives on cardiovascular parameters using isolated rat heart models. The findings revealed that certain derivatives could significantly alter perfusion pressure and coronary resistance. Specifically, compounds similar to this compound demonstrated a time-dependent decrease in perfusion pressure . This indicates potential applications in managing cardiovascular conditions.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.
  • Calcium Channel Interaction : Some studies suggest that sulfonamides can interact with calcium channels, influencing vascular resistance and blood pressure regulation .
  • DNA Intercalation : The tetrahydroquinoline structure may allow for intercalation into DNA strands, potentially affecting replication and transcription processes in cells.

Study on Perfusion Pressure

In an experimental setup designed to assess the effects of various benzenesulfonamides on isolated rat hearts, the following results were observed:

GroupCompoundDoseEffect on Perfusion Pressure
IControl (Krebs-Henseleit solution only)-Baseline
IIN-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline]0.001 nMSignificant decrease
III2-Hydrazinocarbonyl-benzenesulfonamide0.001 nMModerate decrease
IV4-(2-Amino-ethyl)-benzenesulfonamide0.001 nMSignificant decrease

These findings suggest that the compound's efficacy in reducing perfusion pressure may be linked to its structural characteristics and interactions with cardiovascular systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethylbenzene-1-sulfonamide, and how can experimental variables be systematically optimized?

  • Methodology : Apply Design of Experiments (DoE) to reduce trial-and-error approaches. Use factorial designs to screen critical variables (e.g., temperature, solvent polarity, catalyst loading) and response surface methodology (RSM) to identify optimal conditions . For example:

VariableRange TestedOptimal Value
Temperature60–120°C90°C
Catalyst0.5–5 mol%2 mol%
Reaction Time6–24 hours12 hours
  • Reference : Quantum chemical calculations (e.g., DFT) can predict reaction feasibility and transition states, guiding experimental validation .

Q. How can purification challenges (e.g., byproduct removal) be addressed for this compound?

  • Methodology : Use membrane separation technologies (e.g., nanofiltration) or chromatographic techniques (e.g., HPLC with C18 columns) tailored to sulfonamide solubility profiles. Solvent selection (e.g., ethyl acetate/hexane gradients) can improve resolution .

Q. What spectroscopic techniques are most effective for structural characterization?

  • Methodology : Combine NMR (¹H/¹³C, COSY, HSQC) for backbone elucidation, FT-IR for sulfonamide group identification (~1350 cm⁻¹ S=O stretching), and HRMS for molecular ion confirmation. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or pharmacological interactions?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to screen against target proteins (e.g., enzymes in inflammatory pathways). MD simulations (GROMACS) assess binding stability over time. Example results:

Target ProteinBinding Affinity (kcal/mol)Key Residues
COX-2-8.9Arg120, Tyr355
  • Reference : Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What strategies resolve contradictions in biological activity data (e.g., variable IC₅₀ values across studies)?

  • Methodology :

Meta-analysis : Compare experimental conditions (e.g., cell lines, assay protocols) across studies.

Dose-response reevaluation : Test the compound under standardized conditions (e.g., pH 7.4 buffer, 37°C).

Mechanistic studies : Use siRNA knockdown or CRISPR to confirm target specificity .

Q. How does reactor design influence scalability for this compound’s synthesis?

  • Methodology : Evaluate continuous-flow reactors for improved heat/mass transfer vs. batch systems. Key parameters:

Reactor TypeResidence TimeYield Improvement
Microfluidic10 min15%
Packed-bed30 min10%
  • Reference : CFD simulations optimize flow rates and mixing efficiency .

Q. What advanced statistical methods improve process robustness for large-scale production?

  • Methodology : Implement Monte Carlo simulations to assess parameter sensitivity and failure risks. For example:

ParameterSensitivity Index
Catalyst purity0.78
Temperature0.65
  • Reference : Multivariate analysis (PLS regression) identifies critical quality attributes (CQAs) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility or stability data?

  • Methodology :

Controlled replication : Test solubility in identical solvents (e.g., DMSO, PBS) using UV-Vis spectroscopy.

Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via LC-MS .

Safety and Compliance

Q. What safety protocols are critical when handling this sulfonamide derivative?

  • Methodology : Follow Chemical Hygiene Plan guidelines:

  • Use fume hoods for synthesis/purification.
  • Wear PPE (nitrile gloves, safety goggles) to prevent dermal/ocular exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.